molecular formula C18H16FN3O B2654840 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-83-2

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B2654840
CAS No.: 478046-83-2
M. Wt: 309.344
InChI Key: GENRWUKLIIBDEV-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C18H16FN3O It is known for its unique structure, which includes a piperazine ring substituted with a fluorobenzoyl group and a benzonitrile moiety

Preparation Methods

The synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the introduction of a benzonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile can be compared with similar compounds such as:

    4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-[4-(4-Methylbenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a methyl group instead of fluorine.

    4-[4-(4-Bromobenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRWUKLIIBDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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